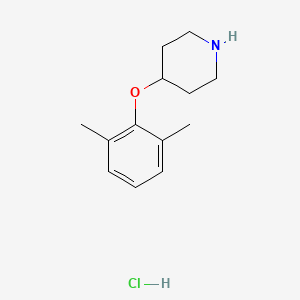

4-(2,6-Dimethylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2,6-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-4-3-5-11(2)13(10)15-12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLBMDVVODPLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2,6-dimethylphenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenoxy group and piperidine ring participate in substitution reactions under specific conditions.

Mechanistic Insights

-

Piperidinolysis : The compound undergoes nucleophilic substitution at the phenoxy ether linkage. Kinetic studies suggest a third-order reaction mechanism involving two piperidine molecules: one acts as the nucleophile, while the second facilitates deprotonation via general base (SB-GA) catalysis .

-

Zwitterion Intermediate : Attack by piperidine forms a zwitterion intermediate (I), which undergoes deprotonation to yield a Meisenheimer complex (II) before final product formation .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Aromatic Substitution | Piperidine, DMSO, 25–50°C | Piperidine-substituted naphthalene |

| Chlorine Displacement | KOtBu, polar aprotic solvents | Phenol derivatives |

Hydrolysis Reactions

The ether bond between the phenoxy group and piperidine is susceptible to hydrolysis.

Acidic vs. Basic Hydrolysis

| Condition | Reagents | Products |

|---|---|---|

| Acidic | H2SO4, H2O, reflux | 2,6-Dimethylphenol + Piperidine |

| Basic | NaOH, aqueous ethanol | Phenoxide salt + Piperidine |

Kinetics : Hydrolysis rates depend on steric hindrance from the 2,6-dimethyl groups, which slow reaction progress compared to unsubstituted analogs.

Oxidation and Reduction

The piperidine ring and aromatic system exhibit redox activity.

Oxidation

-

Piperidine Ring : Reacts with KMnO4 or CrO3 to form N-oxide derivatives .

-

Phenoxy Group : Oxidized to quinone structures under strong acidic conditions .

Reduction

-

Ester/Carbamate Reduction : LiAlH4 reduces ester groups (if present) to alcohols, though this is not inherent to the base structure .

-

Aromatic Ring : Catalytic hydrogenation (H2/Pd) saturates the benzene ring to cyclohexane derivatives.

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening or annulation reactions.

Aza-Prins Cyclization

-

Reacts with aldehydes (e.g., formaldehyde) in the presence of Lewis acids (e.g., NbCl5) to form spirocyclic or fused piperidine derivatives .

-

Example : Reaction with epoxides yields tetrahydropyran-piperidine hybrids .

Reactivity Comparison

| Reaction Type | Substrate | Product Complexity | Yiel

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 4-(2,6-Dimethylphenoxy)piperidine hydrochloride exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi by targeting specific enzymes or receptors involved in microbial metabolism. This mechanism suggests potential applications in developing new antimicrobial agents for treating infections caused by resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the phosphatidylinositol 3-kinase/Akt pathway. This pathway is crucial for cell survival, and its inhibition can lead to increased apoptosis in cancer cell lines . For instance, treatment with similar piperidine derivatives has shown promising results in reducing cell viability in breast cancer models, indicating that this compound may have comparable effects .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety or depression. Its structural similarity to known psychotropic agents suggests it could interact with serotonin or dopamine receptors .

Applications in Drug Development

The versatility of this compound makes it a valuable candidate in drug development. Its applications include:

- Antimicrobial Agents : Due to its ability to inhibit microbial growth.

- Anticancer Drugs : As a potential lead compound for developing therapies targeting specific cancer types.

- Neuropharmacological Treatments : For conditions like depression or anxiety disorders.

Several case studies highlight the potential applications of piperidine derivatives:

- Anticancer Activity : A study demonstrated that modifications to the piperidine structure could enhance cytotoxicity against breast cancer cells, suggesting that further development of this compound could yield effective anticancer agents .

- Neuropharmacology : Research into similar compounds has shown promise in modulating neurotransmitter levels, indicating that this compound might also have beneficial effects in neurological disorders .

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride: Similar in structure but with methoxy groups instead of methyl groups.

4-(2,5-Dimethylphenoxy)piperidine hydrochloride: Similar but with a different substitution pattern on the phenoxy ring.

Uniqueness

4-(2,6-Dimethylphenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

4-(2,6-Dimethylphenoxy)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and proteomics.

Chemical Structure and Synthesis

The molecular formula of this compound is CHClNO, with a molecular weight of 241.76 g/mol. The synthesis typically involves the reaction of 2,6-dimethylphenol with piperidine under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is attributed to its ability to interact with specific protein targets and enzymes. The compound's structure allows it to penetrate biological membranes effectively, enabling it to modulate the activity of various molecular targets. This interaction can lead to significant biochemical effects, making it a valuable compound in research .

Anticonvulsant Activity

Research indicates that derivatives of piperidine compounds exhibit anticonvulsant properties. In particular, studies have shown that modifications in the piperidine ring can lead to enhanced activity against seizures. For instance, the ED values for certain analogs have been reported as low as 5.8 mg/kg in maximal electroshock seizure tests (MES), indicating potent anticonvulsant effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For example, similar compounds have shown the ability to disrupt mitochondrial integrity and activate apoptotic signaling pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives based on their structural modifications and biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride | Methoxy groups instead of methyl groups | Varies in potency compared to methyl analogs |

| 4-(2,5-Dimethylphenoxy)piperidine hydrochloride | Different substitution pattern on the phenoxy ring | Exhibits distinct pharmacological profiles |

This comparison underscores the significance of specific substitutions in determining the biological activity of piperidine derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2,6-dimethylphenoxy)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the 2,6-dimethylphenoxy group can be introduced via etherification of a piperidine precursor (e.g., 4-hydroxypiperidine) using 2,6-dimethylphenol under Mitsunobu conditions or with a halide derivative . Optimization includes controlling reaction temperature (e.g., 60–80°C for 12–24 hours), using catalysts like potassium carbonate, and purifying intermediates via column chromatography .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (60–85%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of piperidine to arylating agent) and solvent selection (e.g., DMF or THF) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for CHClNO: 265.12 g/mol) .

- Elemental Analysis (CHN) : Validates purity (≥95%) by matching experimental and theoretical carbon/hydrogen/nitrogen percentages .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at 2–8°C in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How does the 2,6-dimethylphenoxy substituent influence the physicochemical properties and reactivity of the piperidine ring?

- Physicochemical Effects :

- Lipophilicity : The dimethylphenoxy group increases logP (predicted ~2.5), enhancing membrane permeability .

- Conformational Rigidity : Steric hindrance from the 2,6-dimethyl groups restricts piperidine ring flexibility, potentially affecting receptor binding .

- Reactivity : The electron-donating methyl groups stabilize the aryl ether linkage, reducing susceptibility to hydrolysis under acidic conditions (pH 1–3) .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or dehalogenation) .

- Reaction Medium : Switch polar aprotic solvents (e.g., DMF to DMSO) to improve solubility of intermediates .

- Catalyst Screening : Test alternatives like cesium carbonate or crown ethers to enhance nucleophilicity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Studies :

- Thermal Stability : Accelerated testing (40–60°C for 4 weeks) shows <5% degradation when stored desiccated .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10), forming piperidine and 2,6-dimethylphenol via ether cleavage. In acidic media (pH 2–6), stability exceeds 90% over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.